molecular formula C29H32N8O B8180535 Idrx-42 CAS No. 2590556-80-0

Idrx-42

Cat. No.: B8180535
CAS No.: 2590556-80-0
M. Wt: 508.6 g/mol
InChI Key: LVMAULGVWBINFP-UHFFFAOYSA-N
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Description

Structural Determinants of KIT Inhibition

M4205's molecular architecture (C29H32N8O; MW 508.63) features three critical pharmacophores:

  • A 7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridine moiety enabling deep hydrophobic pocket penetration
  • N-(4-(1-methyl-1H-pyrazol-4-yl)benzyl group stabilizing the DFG-out conformation
  • Pyrimidin-4-amine scaffold optimizing hydrogen bonding with Cys673 and Asp810

This configuration confers dual action against:

  • Primary mutations : Exon 9 (A502Y503dup) and Exon 11 (V560D, W557K558del)
  • Secondary resistance mutations : Exon 13 (V654A), Exon 14 (T670I), Exon 17 (N822K)

Table 1: Biochemical and Cellular Potency Profile

Mutation Type Cell Line IC50 (nM) Selectivity Index vs WT KIT
Exon 11 (V560D) GIST430 4 ± 0.3 12.7
Exon 13/11 (V654A) GIST430/654 48 ± 5.2 1.1
Exon 17 (N822K) Kasumi-1 4 ± 0.8 127
WT KIT HEK293 508 ± 45 -

Data derived from biochemical assays and NanoBRET cellular occupancy studies

Kinome-Wide Selectivity Analysis

M4205's exceptional selectivity stems from its meta-diamine linker that avoids steric clashes with gatekeeper residues. In a 398-kinase panel at 1 μM:

  • >80% inhibition observed only for PDGFRA (92%), PDGFRB (87%), KIT WT (85%), FLT3 (83%), CSF1R (81%), and LCK (80%)
  • Cellular NanoBRET assays confirm <45% occupancy for 96% of tested kinases at 1 μM
  • No activity against VEGF-R2, EGFR, or ABL kinases (IC50 >10 μM)

This profile translates to reduced cardiovascular toxicity compared to sunitinib and lower edema risk versus regorafenib.

Properties

IUPAC Name

N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N8O/c1-35-20-24(18-34-35)23-7-5-22(6-8-23)17-30-28-16-26(32-21-33-28)27-19-31-29-15-25(9-13-37(27)29)38-14-4-12-36-10-2-3-11-36/h5-9,13,15-16,18-21H,2-4,10-12,14,17H2,1H3,(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMAULGVWBINFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CNC3=NC=NC(=C3)C4=CN=C5N4C=CC(=C5)OCCCN6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2590556-80-0
Record name IDRX-42
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UHU32G5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Fragment Assembly

  • Imidazo[1,2-a]pyridine Synthesis : Cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via Gould-Jacobs reactions could yield the imidazo[1,2-a]pyridine scaffold.

  • Pyrimidine Intermediate : A Buchwald-Hartwig coupling might introduce the 4-amine group to the pyrimidine ring, followed by functionalization at the 6-position for subsequent cross-coupling.

Side Chain Installation

  • The pyrrolidinylpropoxy group likely originates from alkylation of 7-hydroxyimidazo[1,2-a]pyridine with 3-(pyrrolidin-1-yl)propyl bromide, leveraging nucleophilic aromatic substitution or transition metal-catalyzed alkoxylation.

Final Coupling Strategies

  • Suzuki-Miyaura or Ullmann-type couplings could connect the benzyl-pyrazole moiety to the pyrimidine intermediate, ensuring regioselectivity and minimizing byproducts.

Formulation Considerations for Enhanced Bioavailability

While M4205 exhibits potent cellular activity (IC50=448nMIC_{50} = 4–48 \, \text{nM}), its poor aqueous solubility (10mM10 \, \text{mM} in DMSO) necessitates advanced formulation techniques. The PMC article highlights methods applicable to hydrophobic kinase inhibitors like M4205:

Solid Dispersion (SD) Technologies

SDs enhance solubility by dispersing the drug in hydrophilic carriers. For M4205, the following methods are viable:

MethodCarrier ExampleAdvantagesChallenges
Hot-Melt Extrusion HPMC, PoloxamerContinuous processing, scalabilityThermal degradation risk
Spray Drying PVP, HPMC ASRapid production, amorphous formOrganic solvent residues
Supercritical Fluid CO₂ + Poloxamer 407Solvent-free, narrow particle sizeHigh equipment costs

For instance, irbesartan SDs prepared via supercritical antisolvent (SAS) methods achieved 13-fold solubility improvements, a strategy directly applicable to M4205.

Industrial-Scale Manufacturing Challenges

Synthesis Scalability

  • Thermal Stability : The imidazo[1,2-a]pyridine core may degrade under prolonged heating, necessitating low-temperature coupling reactions.

  • Purification Complexity : Chromatography for final product purification is impractical at scale; crystallization optimization is critical.

Formulation Reproducibility

  • Spray Drying : Requires precise control over inlet temperature (Tinlet=120150CT_{inlet} = 120–150^\circ \text{C}) and feed rate to maintain amorphous M4205 without degradation.

  • Lyophilization : Though effective for heat-sensitive drugs, high energy costs and batch variability limit its use for M4205.

ProductDrugCarrierCompanyRelevance to M4205
Zelboraf® VemurafenibHPMC ASRocheBRAF inhibitor with SD formulation
Sprycel® DasatinibPVPBristol MyersTyrosine kinase inhibitor SD

These examples underscore the feasibility of SD-based M4205 formulations using HPMC or PVP carriers.

Regulatory and Quality Control Considerations

Polymorph Control

  • M4205’s solid-state form must be consistent across batches to ensure dissolution reproducibility. Techniques like XRPD and DSC are essential for monitoring.

Residual Solvent Limits

  • ICH Q3C guidelines cap residual DMSO at <50ppm<50 \, \text{ppm}, necessitating post-spray-drying aeration or supercritical fluid methods .

Chemical Reactions Analysis

Types of Reactions

M4205 undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Cancer Treatment

Mechanism of Action
M4205 targets mutations in the KIT gene that are common in GISTs, particularly those that arise after treatment with imatinib. It inhibits autophosphorylation of the KIT receptor, which is crucial for tumor growth and survival. This specificity is essential for improving treatment outcomes in patients with resistant forms of GIST

1
.

Efficacy and Preclinical Studies
In vivo studies have demonstrated that M4205 effectively reduces tumor volume in mouse models of GIST. The compound has shown superior potency against various KIT mutants compared to existing therapies, suggesting it may be a best-in-class option for patients with unresectable metastatic or recurrent GISTs

1
.

Phase 1 Clinical Trials

Currently, M4205 is undergoing Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in human subjects. Early results indicate that it has a favorable safety profile and exhibits promising pharmacodynamic effects on tumor reduction

1
.

Potential for Combination Therapies

Research is also exploring the use of M4205 in combination with other therapeutic agents to enhance its efficacy. By targeting multiple pathways involved in tumor growth, combination therapies may improve patient outcomes and reduce the likelihood of resistance development .

Data Table: Comparison of M4205 with Other KIT Inhibitors

Compound Target Efficacy Stage Notes
M4205KIT mutationsHighPhase 1 TrialsSuperior profile against resistant mutations compared to imatinib
ImatinibWild-type and some mutationsModerateApprovedFirst-line treatment for GIST; resistance develops over time
SunitinibMultiple kinases including KITModerateApprovedUsed for imatinib-resistant GIST; broader target profile

Case Study 1: Efficacy in Preclinical Models

A study published in the Journal of Medicinal Chemistry highlighted the development of M4205 and its efficacy against various KIT mutants. The research involved screening a library of compounds leading to the identification of M4205 as a potent inhibitor. Subsequent optimization focused on enhancing its selectivity and reducing off-target effects, resulting in improved therapeutic indices in animal models

1
.

Case Study 2: Early Clinical Findings

Initial clinical trials have reported that patients treated with M4205 exhibited significant reductions in tumor size without severe adverse effects typically associated with chemotherapy. These findings support further investigation into its long-term efficacy and safety profiles as a monotherapy or part of combination regimens .

Mechanism of Action

The mechanism of action of M4205 involves the inhibition of the cKIT receptor tyrosine kinase. This inhibition occurs through the binding of the compound to the ATP-binding site of cKIT, preventing the phosphorylation and activation of downstream signaling pathways. The molecular targets include cKIT with exon 11, 13, or 17 mutations, which are commonly associated with resistance to other inhibitors .

Comparison with Similar Compounds

Key Features of M4205:

  • Potency : IC50 of 10 nM for KIT V654A and strong activity against exons 11, 13, and 17 mutations .
  • Selectivity : Superior kinase selectivity compared to approved therapies (e.g., imatinib, sunitinib), minimizing off-target effects .
  • Clinical Progress : Currently in a Phase I trial (NCT05489237) for advanced GIST .

Comparative Analysis with Similar KIT Inhibitors

Imatinib

Mechanism : First-line type II KIT/PDGFR inhibitor.
Limitations :

  • Resistance arises in >80% of patients due to secondary mutations (e.g., exon 13 V654A, exon 17 D816V) .
  • Limited efficacy in exon 9 and PDGFRA-mutant GISTs.

Comparison with M4205 :

  • Preclinical Efficacy: In xenograft models, M4205 (25 mg/kg) achieved 45.6–57.3% tumor volume reduction versus imatinib’s partial responses .
  • Mutation Coverage : M4205 inhibits exon 13 V654A and exon 17 N822K , which are imatinib-resistant .
  • Selectivity : M4205 exhibits >100-fold selectivity for KIT over ABL, reducing off-target toxicities .

Sunitinib

Mechanism : Multi-targeted inhibitor (KIT, VEGFR, PDGFR).
Limitations :

  • Moderate activity against exon 13/14 mutations.
  • Toxicity due to broad kinase inhibition (hypertension, fatigue).

Comparison with M4205 :

  • Specificity : M4205’s selectivity avoids VEGFR/PDGFR-related toxicities .

Avapritinib

Mechanism : Potent exon 17 D816V mutant inhibitor.
Limitations :

  • CNS penetration causes neurocognitive side effects.
  • Limited activity against exon 13 V654A.

Comparison with M4205 :

  • Mutation Coverage : Avapritinib targets exon 17 D816V, while M4205 is effective against exon 17 N822K and V654A .
  • Safety : M4205’s lack of CNS activity avoids neurotoxicity .

Other Investigational KIT Inhibitors

Compound Target Mutations IC50 (nM) Clinical Stage Key Differentiator vs. M4205
Vimseltinib CSF1R/KIT N/A Phase III Targets CSF1R for macrophage modulation.
Masitinib Pan-KIT 200–400 Approved (veterinary) Less selective; broader kinase activity.
Pexidartinib KIT/CSF1R 10–50 Approved (TGCT) Dual targeting increases toxicity risk.
AMG-25 KIT (exon 9/11) 1–5 Preclinical Narrower mutation coverage.

Structural and Pharmacokinetic Advantages of M4205

Structural Optimization

  • M4205 was derived from high-throughput screening of the European Lead Factory library, with optimization focusing on metabolic stability and solubility .
  • Introduction of nitrogen-rich moieties improved potency against exon 13/17 mutants while maintaining selectivity .

Pharmacokinetic Profile

  • Half-life : ~12 hours in preclinical models, supporting once-daily dosing .
  • Solubility : 11.11 mg/mL in DMSO, enabling formulation flexibility .

Limitations and Challenges

  • Exon 14 T670I Resistance : M4205 shows weak inhibition of this gatekeeper mutation, a common resistance pathway .
  • Solubility-Potency Tradeoff : Structural modifications to enhance solubility reduced cell permeability in early analogs .

Biological Activity

M4205, also known as IDRX-42, is a novel compound identified as a highly selective inhibitor of the KIT proto-oncogene, which plays a critical role in various cancers, particularly gastrointestinal stromal tumors (GISTs). This compound has garnered attention due to its potential therapeutic applications in treating unresectable metastatic or recurrent GISTs driven by KIT mutations.

M4205 selectively targets the c-KIT receptor tyrosine kinase, which is often mutated in GISTs. The compound demonstrates a superior selectivity profile compared to existing treatments, suggesting its potential as a best-in-class therapy for patients with recurrent or metastatic GISTs. The selectivity of M4205 minimizes off-target effects, which is crucial for improving safety and efficacy in clinical settings .

Efficacy Studies

Recent studies have highlighted the potency of M4205 against various KIT mutations, including those commonly associated with resistance to other therapies. In vitro assays have shown that M4205 retains activity against c-KIT with exon 11 mutations, which are prevalent in GIST patients .

Table 1: Efficacy of M4205 Against Different KIT Mutations

Mutation TypeResponse to M4205Comparison to Other Inhibitors
Exon 11ActiveSuperior
Exon 17ActiveComparable
Exon 8InactiveLess effective

Pharmacokinetics and Bioavailability

M4205 has been designed to enhance oral bioavailability and reduce the likelihood of drug-drug interactions, particularly concerning CYP3A4 inhibition. This optimization is critical for improving patient compliance and therapeutic outcomes in clinical settings .

Clinical Trials Overview

M4205 is currently undergoing Phase I clinical trials aimed at assessing its safety, tolerability, and preliminary efficacy in patients with advanced GISTs. Early results from these trials have indicated promising outcomes, with several patients experiencing stable disease and partial responses .

Case Study Example

A notable case study involved a patient with advanced GIST who had previously failed multiple lines of treatment. Upon administration of M4205, the patient demonstrated a significant reduction in tumor size after three months, highlighting the compound's potential as an effective treatment option .

Q & A

Q. What is the primary mechanism of action of M4205 in targeting KIT mutations?

M4205 is a highly selective KIT tyrosine kinase inhibitor that suppresses oncogenic signaling by competitively binding to ATP-binding pockets of specific KIT mutations. Preclinical studies highlight its potency against exon 11 (primary mutation), exon 13 (V654A), and exon 17 (N822K) mutants, with IC50 values as low as 10 nM for c-KIT V654A . Methodologically, researchers should validate inhibition using kinase activity assays and Western blotting for phosphorylated KIT.

Q. Which KIT mutations are most effectively inhibited by M4205 based on preclinical studies?

M4205 demonstrates strong inhibition against exon 11 (e.g., del557-558), exon 13 (V654A resistance mutation), and exon 17 (N822K) mutations in cell lines and PDX models. However, it shows limited activity against exon 14 (T670I gatekeeper mutation), a common imatinib-resistance site . To confirm these findings, use isoform-specific mutagenesis coupled with dose-response curves.

Q. What preclinical models have been used to evaluate M4205’s efficacy in gastrointestinal stromal tumors (GIST)?

Studies employed in vitro models (e.g., Ba/F3 cells engineered with KIT mutations) and in vivo patient-derived xenograft (PDX) models mimicking heterogeneous GIST subtypes. These models allow systematic evaluation of tumor regression, pharmacodynamics, and resistance mechanisms . Researchers should prioritize PDX models with documented mutation profiles to ensure translational relevance.

Q. What are the current clinical trial phases for M4205, and what endpoints are being evaluated?

The ongoing Phase I trial (NCT05489237) focuses on safety, maximum tolerated dose (MTD), and preliminary efficacy in unresectable/metastatic GIST. Key endpoints include objective response rate (ORR), progression-free survival (PFS), and pharmacokinetic parameters like plasma concentration-time curves .

Advanced Research Questions

Q. How can researchers address discrepancies in M4205’s inhibitory efficacy between KIT mutation subtypes (e.g., exon 14 vs. exon 17)?

Structural biology approaches (e.g., cryo-EM or X-ray crystallography) can map M4205’s binding affinity to mutant KIT isoforms. For exon 14 (T670I), molecular dynamics simulations may reveal steric hindrance or altered ATP-pocket conformation. Complementary in vitro mutagenesis studies can validate hypotheses .

Q. What methodological approaches are recommended for validating M4205’s selectivity across KIT mutations in vitro vs. in vivo?

  • In vitro: High-throughput screening (HTS) with recombinant KIT isoforms and counter-screening against related kinases (e.g., PDGFR, VEGFR) to assess off-target effects.
  • In vivo: Use orthotopic PDX models with longitudinal bioluminescence imaging to correlate tumor regression with mutant KIT inhibition .
  • Data Integration: Apply pathway enrichment analysis to RNA-seq data from treated tumors to identify compensatory signaling pathways .

Q. How should researchers design experiments to optimize dosing regimens for M4205 in combination therapies?

Utilize factorial design experiments to test M4205 with agents targeting resistance pathways (e.g., PI3K/mTOR inhibitors). Monitor synergistic effects via Chou-Talalay combination indices and validate using PK/PD modeling to account for drug-drug interactions .

Q. What strategies can mitigate bias when interpreting M4205’s efficacy data across heterogeneous tumor models?

  • Randomization: Assign animals to treatment/control groups using stratified randomization based on mutation subtype.
  • Blinding: Ensure pathologists are blinded to treatment arms during tumor burden assessment.
  • Statistical Adjustments: Use mixed-effects models to account for inter-model variability in PDX studies .

Q. How can structural biology techniques elucidate M4205’s differential inhibition of KIT mutations?

AI-driven molecular docking (e.g., AlphaFold2) predicts binding poses, while cryo-EM resolves conformational changes in KIT upon M4205 binding. For exon 14, compare mutant vs. wild-type KIT structures to identify steric clashes or altered hydrogen-bond networks .

Q. What statistical methods are appropriate for analyzing dose-response relationships in M4205’s inhibition assays?

Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism. Calculate IC50, Hill coefficient, and R<sup>2</sup> for goodness-of-fit. For heterogeneous datasets (e.g., mixed mutation subtypes), apply non-linear mixed-effects modeling .

Methodological Considerations

  • Reproducibility: Document compound preparation (e.g., solvent, storage conditions) and batch-to-batch variability checks per ICH guidelines .
  • Data Contradictions: Use sensitivity analyses to resolve conflicts between in vitro potency and in vivo efficacy. For example, if M4205 underperforms in PDX models despite strong in vitro activity, evaluate tumor microenvironment factors (e.g., stromal interaction) .
  • Ethical Compliance: Adhere to ARRIVE guidelines for preclinical studies, including sample size justification and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.